![molecular formula C8H8ClF5N2O B2936225 4-chloro-1-(2,2-difluoroethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole CAS No. 1856025-78-9](/img/structure/B2936225.png)
4-chloro-1-(2,2-difluoroethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-1-(2,2-difluoroethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole: is a chemical compound characterized by its complex structure, which includes multiple halogen atoms (chlorine, fluorine) attached to a pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-(2,2-difluoroethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole . Common synthetic routes may include:
Halogenation: : Introduction of chlorine and fluorine atoms through halogenation reactions.
Alkylation: : Addition of the difluoroethyl and trifluoroethoxy groups using appropriate alkylating agents.
Condensation: : Formation of the pyrazole ring through condensation reactions involving hydrazines and β-diketones or β-ketoesters.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be carefully controlled to manage the reactivity of the halogen atoms and the stability of the pyrazole ring.
化学反応の分析
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: : Reduction of halogen atoms or other functional groups.
Substitution: : Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the specific substitution reaction desired.
Major Products Formed
The major products formed from these reactions can vary widely but may include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.
科学的研究の応用
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Biology: : Studied for its biological activity and potential use as a bioactive compound.
Medicine: : Investigated for its therapeutic properties and potential use in drug development.
Industry: : Employed in the production of specialty chemicals and materials.
作用機序
The mechanism by which 4-chloro-1-(2,2-difluoroethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole exerts its effects involves interactions with specific molecular targets and pathways. The presence of halogen atoms and the pyrazole ring structure may influence its binding affinity and activity.
類似化合物との比較
This compound can be compared with other similar compounds, such as:
4-chloro-1-(2,2-difluoroethyl)pyrazole-3-carboxylic acid
4-chloro-2-(1,1-difluoroethyl)pyrimidine
4-chloro-1-(2,2,2-trifluoroethyl)pyrazole
4-chloro-1-(2,2-difluoroethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole .
特性
IUPAC Name |
4-chloro-1-(2,2-difluoroethyl)-3-(2,2,2-trifluoroethoxymethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClF5N2O/c9-5-1-16(2-7(10)11)15-6(5)3-17-4-8(12,13)14/h1,7H,2-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAGWAARRDIEMJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CC(F)F)COCC(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF5N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7-[(2-Chlorophenyl)methyl]-8-[4-(furan-2-carbonyl)piperazin-1-yl]-3-methylpurine-2,6-dione](/img/structure/B2936142.png)
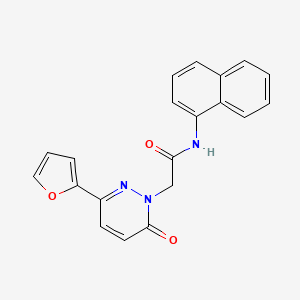
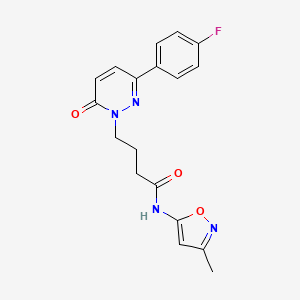
![5-methyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)pyrazine-2-carboxamide](/img/structure/B2936146.png)
![1-[3-(1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-(4-fluorophenoxy)ethan-1-one](/img/structure/B2936147.png)
![N-(3-chloro-4-methylphenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2936148.png)
![4-(3,4-dimethoxyphenyl)-6-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2936149.png)
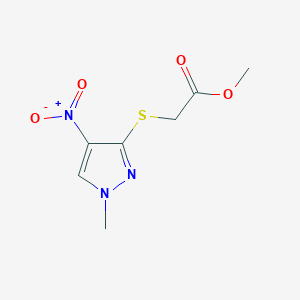
![2-[2-(3-methoxyphenyl)-2-oxoethyl]-4-propyl-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5-dione](/img/structure/B2936151.png)
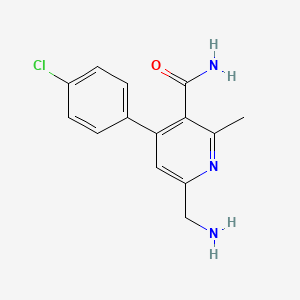
![(2E)-N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-3-(thiophen-3-yl)prop-2-enamide](/img/structure/B2936154.png)
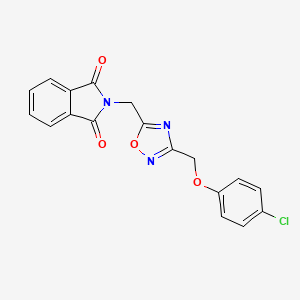

![N-(4-chlorophenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2936165.png)
